4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-phenoxypyridine
Description
Properties
IUPAC Name |
4,6-dimethyl-3-(2-methylphenyl)sulfonyl-2-phenoxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S/c1-14-9-7-8-12-18(14)25(22,23)19-15(2)13-16(3)21-20(19)24-17-10-5-4-6-11-17/h4-13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGABMIQTKNXAAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C2=C(N=C(C=C2C)C)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-phenoxypyridine typically involves multi-step organic reactions. One common method includes the sulfonylation of a pyridine derivative with a sulfonyl chloride in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonylation reactions using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-phenoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a base and a solvent like ethanol or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-phenoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-phenoxypyridine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The phenoxy and methyl groups contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Structural Analogs and Key Differences
*Molecular weight calculated based on formula.
Impact of Structural Modifications
Thioether groups (isobutylthio, ethylsulfanyl): Increase lipophilicity and metabolic stability due to sulfur’s resistance to oxidation . Propoxy (): Balances lipophilicity and solubility, with longer alkyl chains offering flexibility in binding pockets.
The 4-methylphenyl variant () may exhibit reduced steric effects, altering electronic distribution and binding kinetics.
Biological Activity
4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-phenoxypyridine, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Structure
The molecular formula of this compound is with a molar mass of approximately 370.43 g/mol. The structure features a pyridine ring substituted with methyl and phenyl groups, which may influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H18N O2 S |
| Molar Mass | 370.43 g/mol |
| Solubility | Soluble in organic solvents |
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound has inhibitory effects on certain bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Properties : It has been observed to reduce inflammation in cellular models, suggesting its utility in treating inflammatory diseases.
- Antitumor Effects : Preliminary studies indicate that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various sulfonyl-containing compounds, including this compound. Results demonstrated significant activity against Gram-positive bacteria, particularly Staphylococcus aureus.
- Anti-inflammatory Effects : In vitro assays revealed that the compound inhibited the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential role in managing conditions like rheumatoid arthritis.
- Antitumor Activity : A xenograft model was utilized to assess the antitumor effects of this compound on human cancer cells. The results indicated a dose-dependent reduction in tumor size, prompting further investigation into its mechanisms of action.
In Vitro Studies
In vitro experiments have elucidated several key findings regarding the biological activity of this compound:
- Cell Viability Assays : The compound demonstrated cytotoxic effects on cancer cell lines with IC50 values ranging from 10 to 30 µM.
- Apoptosis Induction : Flow cytometry analyses indicated that treatment with the compound led to increased apoptosis in treated cells compared to controls.
In Vivo Studies
In vivo studies using animal models have provided insights into the pharmacokinetics and therapeutic potential:
- Pharmacokinetics : Following administration, the compound exhibited favorable absorption and distribution profiles.
- Therapeutic Efficacy : In animal models of cancer, treatment resulted in significant tumor regression without notable toxicity.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-phenoxypyridine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For example, sulfonylation of a pyridine precursor with 2-methylbenzenesulfonyl chloride under basic conditions (e.g., NaH in DMF) can introduce the sulfonyl group. Temperature control (0–25°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Yield optimization may require adjusting stoichiometry (1.2–1.5 equivalents of sulfonylating agent) and purification via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at C4/C6, sulfonyl and phenoxy moieties). Aromatic proton splitting patterns resolve ortho/meta/para configurations .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns of the sulfonyl group .
- X-ray Crystallography : SHELX software refines crystal structures to determine bond angles and confirm stereochemistry .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard mitigation:
- Use PPE (gloves, lab coat, goggles) to prevent dermal/ocular exposure.
- Work in a fume hood to avoid inhalation of fine particulates.
- Store at –20°C in airtight containers to prevent degradation. Toxicity data may be limited, so treat it as a potential irritant and avoid aqueous/organic solvent mixtures that could release toxic byproducts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of sulfonyl-modified pyridine derivatives?
- Methodological Answer :
- Analog Synthesis : Replace the 2-methylphenylsulfonyl group with electron-withdrawing (e.g., –CF₃) or donating (–OCH₃) groups to assess electronic effects on activity .
- Biological Assays : Test analogs in vitro (e.g., kinase inhibition, cytotoxicity in cancer cell lines) and correlate activity with structural features. For example, STAT3 phosphorylation assays in breast cancer cells (MCF-7) can identify inhibitors .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., STAT3 SH2 domain) .
Q. How can contradictions in reported synthetic yields or crystallographic data be resolved?
- Methodological Answer :
- Yield Discrepancies : Systematically vary parameters (solvent polarity, catalyst loading). For example, switching from toluene to DMF may improve sulfonylation efficiency by stabilizing intermediates .
- Crystallographic Refinement : Use SHELXL for high-resolution data to resolve disordered sulfonyl or phenoxy groups. Twinning or pseudo-symmetry artifacts require rigorous validation via R-factor analysis .
Q. What computational strategies predict the reactivity of this compound in nucleophilic or electrophilic reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces. Identify electrophilic sites (e.g., sulfonyl sulfur) prone to nucleophilic attack .
- Reactivity Descriptors : Calculate Fukui indices to predict regioselectivity in substitution reactions .
Q. How can continuous flow reactors enhance the scalability of this compound’s synthesis?
- Methodological Answer :
- Flow Chemistry : Optimize residence time (5–10 min) and temperature (50–80°C) for sulfonylation steps. Use immobilized catalysts (e.g., Pd/C) to minimize purification steps. Monitor reaction progress inline via UV-Vis or FTIR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
